2-Cyano-4-nitropyridine
Overview
Description
2-Cyano-4-nitropyridine is a chemical compound that is part of the cyanopyridine family, which are known for their versatile applications in coordination chemistry and organic synthesis. The presence of both cyano and nitro functional groups in the molecule allows for a variety of chemical reactions and interactions with other substances, making it a compound of interest in various chemical studies.
Synthesis Analysis
The synthesis of cyanopyridine derivatives can be achieved through various methods. For instance, 5-cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone, a related compound, was synthesized by the interaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, which upon further reactions yielded 2-chloro-3-cyano-4-methylamino-5-nitropyridine . Additionally, 3-cyanopyridines have been synthesized using the Hantzsch reaction, and their quaternary salts have been recycled to afford 2-methylaminopyridine derivatives .
Molecular Structure Analysis
The molecular structure of cyanopyridine derivatives has been extensively studied. For example, the X-ray structure of 2-amino-4-nitropyridine, a closely related compound, was determined, revealing that the crystal belongs to the monoclinic system and is built of layers with molecules joined into dimers by hydrogen bonds . The structure and vibrational properties of 2-chloro-4-nitropyridine and its derivatives have also been investigated using density functional theory (DFT) and other spectroscopic methods .
Chemical Reactions Analysis
Cyanopyridines participate in various chemical reactions due to their reactive functional groups. The coordination of 2-cyanopyridine to Ni(II) promotes nucleophilic addition of solvent molecules, leading to the formation of complexes with different ligands depending on the solvent used . Moreover, 2-cyanopyridine can act as a mono- or bidentate ligand in transition metal complexes, which has implications for the construction of metal–organic frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and cyano groups affects the electronic properties, reactivity, and stability of these compounds. Theoretical calculations have provided insights into the vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts of these molecules . The hyperpolarizability values of these compounds have also been calculated, indicating their potential application in nonlinear optics .
Safety And Hazards
2-Cyano-4-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .
Future Directions
properties
IUPAC Name |
4-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDYTHSSNTDLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340940 | |
Record name | 4-Nitropicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-nitropyridine | |
CAS RN |
19235-88-2 | |
Record name | 4-Nitropicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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